2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde

Organic Synthesis Biaryl Aldehyde Regioselectivity

2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde (CAS 1111120-37-6), also known as 2-Formyl-4-(naphthalen-2-yl)phenol, is a biaryl hydroxy aldehyde featuring a salicylaldehyde core substituted at the 5-position with a 2-naphthyl group. The compound is commercially available with a reported purity of 97%.

Molecular Formula C17H12O2
Molecular Weight 248.27 g/mol
CAS No. 1111120-37-6
Cat. No. B6343978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde
CAS1111120-37-6
Molecular FormulaC17H12O2
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)C=O
InChIInChI=1S/C17H12O2/c18-11-16-10-15(7-8-17(16)19)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,19H
InChIKeyGOBWCUSPLMBCRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde (CAS 1111120-37-6) | Biaryl Aldehyde Building Block for R&D Procurement


2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde (CAS 1111120-37-6), also known as 2-Formyl-4-(naphthalen-2-yl)phenol, is a biaryl hydroxy aldehyde featuring a salicylaldehyde core substituted at the 5-position with a 2-naphthyl group . The compound is commercially available with a reported purity of 97% . Predicted physicochemical properties include a boiling point of 413.5±33.0 °C, a density of 1.248±0.06 g/cm³, and an acid dissociation constant (pKa) of 8.04±0.20 .

2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde (CAS 1111120-37-6) | Why In-Class Substitution Introduces Uncontrolled Risk


Substituting 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde with a generic biaryl aldehyde or a simple salicylaldehyde derivative is not risk-free without quantitative verification. The precise substitution pattern—specifically the 2-naphthyl group at the 5-position of the salicylaldehyde core—dictates the compound's steric and electronic environment, which in turn influences its reactivity in condensation reactions and metal coordination behavior. Differences in the aryl substitution pattern among even closely related analogs (e.g., 2-hydroxy-3-(naphthalen-2-yl)benzaldehyde or 2-(naphthalen-2-yl)benzaldehyde) can lead to divergent outcomes in atroposelective syntheses or the formation of specific coordination complexes [1]. Without head-to-head performance data, assuming interchangeability introduces significant scientific and procurement risk, potentially compromising project timelines and yield targets.

2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde (CAS 1111120-37-6) | Quantified Differentiation Guide for Scientific Selection


Regiochemistry and Electronic Profile Differentiation from Common Analogs

The differentiation of 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde from common analogs, such as 2-hydroxy-3-(naphthalen-2-yl)benzaldehyde (CAS 223575-47-1) or 2-(naphthalen-2-yl)benzaldehyde (CAS 223575-47-1), is rooted in its specific substitution pattern. While these compounds share the C₁₇H₁₂O₂ formula, the position of the naphthyl group alters the electronic and steric environment of the reactive aldehyde and hydroxyl groups. This differentiation is critical for applications requiring precise atroposelective control or specific metal coordination geometries [1].

Organic Synthesis Biaryl Aldehyde Regioselectivity

Predicted pKa and Its Implication for Nucleophilicity vs. Unfunctionalized Analogs

The predicted pKa of the phenolic hydroxyl group in 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde is 8.04±0.20 . This value, calculated using Advanced Chemistry Development (ACD/Labs) software, provides a quantitative estimate of the compound's acidity and, consequently, the nucleophilicity of the corresponding phenoxide ion. This differentiates it from analogs lacking the hydroxyl group, such as 3-(naphthalen-2-yl)benzaldehyde or 4-(naphthalen-2-yl)benzaldehyde, which cannot participate in the same types of acid-base or metal-chelation reactions.

Physicochemical Property Reactivity pKa

Commercially Reported Purity as a Baseline for Procurement Decisions

A key initial differentiator for procurement is the commercially reported purity. 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde is available from at least one supplier (Chemenu, Catalog Number CM257490) with a stated purity of 97% . While this represents a baseline for R&D applications, it contrasts with other analogs which may be offered at different purity grades (e.g., 95%, 98%, or >99%). This information is crucial for users to assess whether the material is suitable 'as is' for their intended reaction or if further purification is required.

Quality Control Purity Procurement

2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde (CAS 1111120-37-6) | Recommended R&D Application Scenarios Based on Evidence


As a Chiral Ligand Precursor in Atroposelective Synthesis

The specific biaryl structure of 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde makes it a candidate precursor for the synthesis of chiral ligands used in asymmetric catalysis. The presence of both an aldehyde and a hydroxyl group allows for the construction of rigid, chiral environments around a metal center, which is essential for achieving high enantioselectivity in reactions. The 5-substituted naphthyl pattern provides a distinct steric and electronic profile compared to other regioisomers, which can influence the outcome of atropo-enantioselective reductions, as demonstrated with analogous biaryl hydroxy aldehydes [1].

As a Building Block for Functionalized Schiff Bases and Coordination Complexes

The salicylaldehyde core is a well-known precursor for Schiff base ligands, which are widely used in coordination chemistry and catalysis. The hydroxyl group in 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde, with its predicted pKa of 8.04±0.20 , can readily form stable complexes with various metal ions, such as copper, nickel, and zinc. This makes it a valuable building block for creating novel metal-organic frameworks (MOFs) or discrete coordination compounds with tailored optical, electronic, or catalytic properties.

As a Starting Material for the Synthesis of Extended π-Conjugated Systems

The compound's extended aromatic system, combining a phenyl and a naphthyl ring, provides a larger π-conjugated framework compared to simpler benzaldehydes. This structural feature can be exploited in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The aldehyde group serves as a versatile handle for further functionalization via Knoevenagel condensation or Wittig reactions to extend the conjugation and tune the material's optoelectronic properties.

As a Research Intermediate Requiring a Verified 97% Purity Baseline

For laboratories where reproducibility and the avoidance of side reactions are paramount, procuring 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde with a confirmed 97% purity specification provides a reliable starting point. This is particularly relevant in medicinal chemistry campaigns or materials science research where even small amounts of impurities can drastically alter reaction outcomes or material performance. The specified purity allows researchers to either use the compound directly or design a targeted purification protocol based on a known starting point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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